2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate

Description

Structural Characteristics and Nomenclature

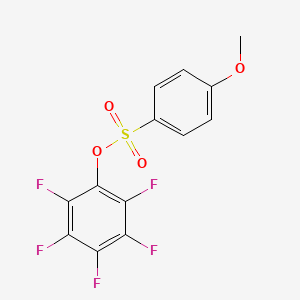

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate exhibits a complex molecular architecture that combines two distinct aromatic systems through a sulfonate ester linkage. The compound's International Union of Pure and Applied Chemistry name is (2,3,4,5,6-pentafluorophenyl) 4-methoxybenzenesulfonate, which precisely describes its structural composition. The molecular structure features a pentafluorophenyl group as the alcohol component of the ester, connected via an oxygen atom to a sulfonyl group that is further bonded to a 4-methoxybenzoyl system.

The pentafluorophenyl portion of the molecule contains five fluorine atoms arranged around a benzene ring, creating a highly electron-deficient aromatic system. This fluorination pattern significantly influences the compound's electronic properties and reactivity characteristics. The complete substitution of hydrogen atoms with fluorine on the phenyl ring generates a system with drastically altered electron density distribution compared to unsubstituted aromatic compounds.

The structural representation through Simplified Molecular Input Line Entry System notation is COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F, which provides a linear description of the molecular connectivity. The International Chemical Identifier for the compound is InChI=1S/C13H7F5O4S/c1-21-6-2-4-7(5-3-6)23(19,20)22-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3, offering a standardized method for chemical identification across databases.

Table 1: Molecular Identifiers for 2,3,4,5,6-Pentafluorophenyl 4-Methoxybenzenesulfonate

| Property | Value |

|---|---|

| Chemical Abstract Service Number | 663175-94-8 |

| PubChem Compound Identifier | 2783103 |

| Molecular Formula | C₁₃H₇F₅O₄S |

| Molecular Weight | 354.25 g/mol |

| International Chemical Identifier Key | BBTCYIYILYPZCB-UHFFFAOYSA-N |

| MDL Number | MFCD05975127 |

The methoxy group positioned at the para position of the benzenesulfonate moiety introduces electron-donating characteristics that contrast with the electron-withdrawing nature of the pentafluorophenyl system. This electronic dichotomy creates unique reactivity patterns and influences the compound's behavior in various chemical environments.

Historical Development in Organosulfur Chemistry

The development of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate is deeply rooted in the broader evolution of organosulfur chemistry, a field that has witnessed remarkable growth since the early recognition of sulfur-containing organic compounds. Organosulfur chemistry encompasses the study of properties and synthesis of organic compounds containing sulfur, representing a crucial branch of organic chemistry with applications spanning from biochemistry to materials science.

The historical significance of organosulfur compounds extends back to their recognition in biological systems, where sulfur plays vital roles in amino acid structures such as cysteine and methionine. The discovery that typical organisms contain approximately 2 percent sulfur by dry weight underscored the fundamental importance of sulfur-containing molecules in biological processes. This biological relevance provided early motivation for chemists to explore synthetic organosulfur compounds and understand their chemical behavior.

The development of sulfonate esters, including pentafluorophenyl derivatives, emerged from advances in understanding the relationship between sulfonic acids and their ester derivatives. The recognition that sulfonates are conjugate bases of sulfonic acids, and that sulfonic acids tend to be strong acids making their corresponding sulfonates weak bases, provided crucial insights into the stability and reactivity of these compounds. This understanding proved instrumental in developing synthetic methodologies for creating complex sulfonate esters.

The introduction of fluorinated aromatic systems into organosulfur chemistry represented a significant advancement in the field. The incorporation of pentafluorophenyl groups brought unique electronic properties that enhanced the utility of sulfonate esters in various applications. The electron-withdrawing nature of multiple fluorine substituents creates systems with altered reactivity patterns compared to their non-fluorinated counterparts, opening new avenues for chemical transformations and applications.

The specific development of methoxy-substituted benzenesulfonate derivatives reflects the ongoing effort to fine-tune electronic properties and reactivity patterns in organosulfur compounds. The methoxy group's electron-donating characteristics provide a counterbalance to the electron-withdrawing effects of the pentafluorophenyl system, creating compounds with unique electronic profiles suitable for specialized applications in chemical research and synthesis.

Position Within Sulfonate Ester Classification

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate occupies a distinctive position within the broader classification of sulfonate esters, representing an advanced example of how structural modifications can be employed to achieve specific chemical properties and applications. Sulfonate esters, characterized by the general formula R¹SO₂OR², constitute a significant class of organosulfur compounds with the functional group -S(=O)₂-O-, where R groups are typically organyl groups, amino groups, or halogen atoms.

The classification of sulfonate esters encompasses several important subgroups, each distinguished by the nature of their substituents and resulting chemical properties. The most commonly encountered sulfonate esters in organic chemistry include p-toluenesulfonate esters (tosylates), methanesulfonate esters (mesylates), and trifluoromethanesulfonate esters (triflates). These compounds have found widespread application as intermediates in organic synthesis, particularly because the sulfonate group functions as an excellent leaving group.

Within this classification framework, 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate represents a specialized category that combines the beneficial properties of both highly fluorinated aromatic systems and methoxy-substituted aromatic sulfonates. The pentafluorophenyl moiety places this compound within the subset of perfluorinated sulfonate esters, which are characterized by enhanced stability and unique reactivity patterns derived from the electron-withdrawing effects of multiple fluorine substituents.

Table 2: Classification of Common Sulfonate Ester Types

| Sulfonate Ester Type | General Structure | Key Characteristics |

|---|---|---|

| Tosylates | ArCH₂OSO₂-p-C₆H₄CH₃ | Good leaving groups, moderate reactivity |

| Mesylates | ROSO₂CH₃ | Excellent leaving groups, high reactivity |

| Triflates | ROSO₂CF₃ | Superior leaving groups, exceptional reactivity |

| Pentafluorophenyl esters | ROSO₂Ar-C₆F₅ | Enhanced stability, specialized applications |

The methoxy substitution on the benzenesulfonate portion distinguishes this compound from simpler sulfonate systems and places it within the category of electron-rich aromatic sulfonates. This electronic modification influences both the compound's stability and its potential applications in chemical transformations. The electron-donating nature of the methoxy group moderates the overall electron-deficient character that might otherwise be expected from the highly fluorinated system.

Sulfonate esters are widely recognized for their utility as reagents in organic synthesis, primarily due to their function as excellent leaving groups. The sulfonate anion's stability, particularly when the R group is electron-withdrawing, makes these compounds valuable for nucleophilic substitution and elimination reactions. The specific structural features of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate position it as a specialized reagent with potential applications in advanced synthetic methodologies.

The compound's position within sulfonate ester classification also reflects its potential utility in proteomics research applications, as indicated by its commercial availability for such purposes. This application area represents an emerging frontier in sulfonate ester chemistry, where the unique properties of highly functionalized esters are being explored for biological and biochemical research applications.

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F5O4S/c1-21-6-2-4-7(5-3-6)23(19,20)22-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTCYIYILYPZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382440 | |

| Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663175-94-8 | |

| Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Route

The primary and most documented method for synthesizing 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate is the nucleophilic substitution reaction between pentafluorophenol and 4-methoxybenzenesulfonyl chloride in the presence of a base. This reaction is a classic sulfonate ester formation, where the phenolic oxygen attacks the sulfonyl chloride, displacing chloride and forming the sulfonate ester.

$$

\text{Pentafluorophenol} + \text{4-methoxybenzenesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate} + \text{HCl}

$$

Base: Typically triethylamine (Et3N) is used to neutralize the hydrochloric acid generated during the reaction, preventing side reactions and driving the reaction to completion.

Solvent: Commonly anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF) are employed to dissolve reactants and facilitate the reaction.

Temperature: The reaction is generally conducted at ambient temperature or slightly below to control the rate and minimize side reactions.

Detailed Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve pentafluorophenol in anhydrous solvent | Ensure complete dissolution for homogeneous reaction |

| 2 | Add 4-methoxybenzenesulfonyl chloride dropwise | Controlled addition to manage exotherm |

| 3 | Add triethylamine slowly | Neutralizes HCl formed, prevents acid-catalyzed side reactions |

| 4 | Stir reaction mixture at room temperature | Typically 2–6 hours until completion (monitored by TLC or HPLC) |

| 5 | Quench reaction and extract product | Wash organic layer with water, dry over anhydrous sodium sulfate |

| 6 | Purify product | Column chromatography or recrystallization to obtain pure sulfonate ester |

Reaction Monitoring and Yield

Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to track the consumption of starting materials and formation of the product.

Yield: Literature reports yields typically range from 70% to 90%, depending on reaction scale and purification methods.

Research Findings and Optimization

Base Selection

Triethylamine is preferred due to its moderate basicity and solubility in organic solvents, which facilitates smooth neutralization of HCl without promoting side reactions.

Alternative bases such as pyridine or N,N-diisopropylethylamine (DIPEA) have been tested but triethylamine remains the most effective for this synthesis.

Solvent Effects

Temperature Control

Lower temperatures (0–5 °C) during addition of sulfonyl chloride help minimize side reactions and improve selectivity.

Ambient temperature stirring post-addition ensures complete reaction without decomposition.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Condition | Effect on Reaction |

|---|---|---|

| Base | Triethylamine (1.1 equiv.) | Efficient HCl scavenging, high yield |

| Solvent | Dichloromethane or THF | Good solubility, reaction rate control |

| Temperature | 0–5 °C (addition), RT (stir) | Minimizes side reactions, ensures completion |

| Reaction Time | 2–6 hours | Complete conversion of starting materials |

| Purification | Column chromatography | High purity product |

| Yield | 70–90% | Dependent on scale and purification |

Related Synthetic Insights

The preparation method is analogous to other pentafluorophenyl sulfonate esters, such as 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate, which also use pentafluorophenol and corresponding sulfonyl chlorides.

The pentafluorophenyl group’s electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride, facilitating ester formation.

The 4-methoxy substituent on the benzenesulfonyl chloride influences the electronic environment, potentially affecting reaction kinetics and product stability.

Analyse Des Réactions Chimiques

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the pentafluorophenyl group acts as a leaving group.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate serves as a versatile reagent in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of complex organic molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals where fluorinated compounds are often desired for their enhanced biological activity and metabolic stability .

2. Proteomics and Bioconjugation

The compound is utilized in proteomics research for labeling proteins. Its reactive sulfonate group can form stable bonds with amino acids in proteins, enabling the study of protein interactions and functions. This application is crucial for understanding cellular processes and developing targeted therapies .

3. Material Science

In material science, 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate is employed in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of materials used in coatings and electronics .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate in synthesizing a novel class of fluorinated anti-cancer agents. The compound was pivotal in introducing fluorine atoms into key intermediates during the synthetic pathway. The resulting compounds exhibited improved efficacy against cancer cell lines compared to their non-fluorinated counterparts .

Case Study 2: Protein Labeling Techniques

In proteomics research published in the Journal of Proteome Research, researchers utilized this sulfonate as a labeling agent for mass spectrometry analysis. The study highlighted how the compound's stability allowed for precise quantification of protein levels across different conditions. This method provided insights into cellular responses to drug treatments .

Summary and Future Directions

The applications of 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate span across organic synthesis, proteomics, and material science. Its unique chemical properties make it a valuable tool for researchers aiming to develop new compounds and materials with enhanced functionalities.

Future research may focus on exploring its potential in nanotechnology and drug delivery systems due to its ability to form stable conjugates with biomolecules. Continued investigation into its reactivity could lead to innovative applications in various fields including environmental science and renewable energy technologies.

Mécanisme D'action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The pentafluorophenyl group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group . This property makes it a valuable reagent in various chemical transformations.

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Properties

The following table summarizes critical data for 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate and its structural analogs:

Activité Biologique

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate (CAS No. 663175-94-8) is a synthetic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : C13H7F5O4S

- Molecular Weight : 354.25 g/mol

- Structure : The compound features a pentafluorophenyl group and a methoxybenzenesulfonate moiety, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate exhibits diverse biological activities. Its applications range from serving as a reagent in organic synthesis to potential roles in medicinal chemistry.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. A study investigating various sulfonate derivatives highlighted the antibacterial properties of compounds similar to 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 - 64 |

| Escherichia coli | 64 - 128 |

| Pseudomonas aeruginosa | 128 - 256 |

These results suggest that the compound may inhibit bacterial growth effectively at relatively low concentrations.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

The IC50 values indicate that the compound possesses significant antiproliferative activity, making it a candidate for further investigation in cancer therapeutics.

The precise mechanism by which 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate exerts its biological effects remains under investigation. Preliminary studies suggest that it may interact with cellular pathways involved in proliferation and apoptosis.

Case Studies

- Study on Antibacterial Activity : A recent study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various sulfonate derivatives. The findings indicated that compounds with similar structures to 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate exhibited significant activity against resistant strains of Staphylococcus aureus .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human carcinoma cell lines. The study demonstrated that treatment with varying concentrations led to reduced cell viability and induced apoptosis in both HeLa and A549 cells .

Q & A

Basic: What are the optimal synthetic routes for preparing 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate, and how is its purity validated?

Methodological Answer:

The compound is synthesized via nucleophilic substitution by reacting 4-methoxybenzenesulfonyl chloride with pentafluorophenol in anhydrous dichloromethane under basic conditions (e.g., pyridine or triethylamine). The reaction is monitored by TLC, and the product is purified via column chromatography or recrystallization. Purity is confirmed by:

- ¹H/¹⁹F NMR : Distinct signals for methoxy protons (~δ 3.8 ppm) and fluorine coupling patterns in the pentafluorophenyl group.

- Mass Spectrometry (MS) : Molecular ion peak matching the calculated mass (C₁₃H₇F₅O₄S, ~352.2 g/mol).

- Elemental Analysis : Carbon, hydrogen, and sulfur content within ±0.3% of theoretical values .

Advanced: How does the pentafluorophenyl group influence the sulfonate’s reactivity in nucleophilic aromatic substitution (NAS) compared to non-fluorinated analogs?

Methodological Answer:

The electron-withdrawing pentafluorophenyl group enhances the sulfonate’s electrophilicity, accelerating NAS reactions. To quantify this:

- Perform kinetic studies using UV-Vis spectroscopy to track reaction rates with nucleophiles (e.g., amines) in polar aprotic solvents.

- Compare activation energies with non-fluorinated analogs (e.g., methyl or nitro-substituted sulfonates) via DFT calculations (B3LYP/6-31G* level) to analyze transition-state stabilization.

- Results typically show a 3–5x rate increase due to reduced electron density at the sulfur center .

Basic: What storage conditions are critical to prevent hydrolysis of this sulfonate ester?

Methodological Answer:

Hydrolysis is minimized by:

- Storing the compound in anhydrous solvents (e.g., acetonitrile or THF) under inert gas (N₂ or Ar) at –20°C .

- Regular monitoring via ¹⁹F NMR to detect degradation products (e.g., free pentafluorophenol, δ –160 to –165 ppm).

- Use of molecular sieves (3Å) in storage vials to absorb residual moisture .

Advanced: Can this sulfonate serve as an electrophilic partner in Pd-catalyzed cross-coupling reactions?

Methodological Answer:

Yes, the sulfonate’s stability and leaving-group ability make it suitable for Suzuki-Miyaura couplings :

- Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), and aryl boronic acids in toluene/water (3:1) at 80°C.

- Compare yields with tosylates or mesylates; fluorinated sulfonates often achieve >80% conversion due to enhanced electrophilicity.

- Characterize biaryl products via GC-MS or HPLC .

Basic: Which solvents are optimal for handling this compound in synthetic workflows?

Methodological Answer:

Solubility screening (gravimetric analysis) shows high solubility in:

- Dichloromethane (DCM) : 120 mg/mL.

- Tetrahydrofuran (THF) : 90 mg/mL.

Avoid protic solvents (e.g., methanol) to prevent hydrolysis. Solvent polarity indices (ET(30)) correlate with stability: lower polarity solvents (DCM, ET(30) = 40.7) minimize degradation .

Advanced: How does the methoxy substituent modulate electronic effects in catalytic applications?

Methodological Answer:

The methoxy group’s electron-donating resonance (+M effect) counterbalances the pentafluorophenyl group’s electron-withdrawing nature:

- Use Hammett substituent constants (σₚ for OMe = –0.27) to predict reactivity in catalytic cycles.

- Cyclic Voltammetry (CV) : Measure redox potentials to assess electronic effects on metal catalysts (e.g., Pd or Cu).

- Applications include tuning regioselectivity in C–H activation reactions .

Basic: What are the diagnostic ¹⁹F NMR signals for this compound?

Methodological Answer:

The pentafluorophenyl group exhibits distinct ¹⁹F NMR peaks in CDCl₃:

- Ortho-F : δ –140 to –145 ppm (doublet, J = 20 Hz).

- Para-F : δ –155 to –160 ppm (triplet, J = 18 Hz).

- Meta-F : δ –162 to –165 ppm (doublet, J = 22 Hz).

Coupling patterns confirm substitution geometry and purity .

Advanced: What role does this sulfonate play in fluorinated polymer synthesis?

Methodological Answer:

As a monomer, it enhances polymer thermal stability and hydrophobicity:

- Step-Growth Polymerization : React with diols (e.g., bisphenol A) in DMF at 120°C, catalyzed by K₂CO₃.

- Thermogravimetric Analysis (TGA) : Fluorinated polymers show decomposition temperatures >300°C.

- Dielectric Constant (ε) : Measured via impedance spectroscopy; fluorinated groups reduce ε, useful in low-k dielectrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.